Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Antimicrobial resistance Fluorine positional scanning Benzothiazole SAR

N-(4‑Fluorobenzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide (CAS 899735‑36‑5) is a synthetic, multi‑heterocyclic small molecule that embeds a 4‑fluorobenzothiazole core, a 4‑nitrobenzamide electrophore, and a pyridin‑2‑ylmethyl side‑chain. The compound belongs to a well‑established class of benzothiazole‑amide kinase inhibitors whose 4‑fluoro substitution distinguishes it from the widely used non‑fluorinated benzo[d]thiazol‑2‑yl and 6‑fluorobenzo[d]thiazol‑2‑yl congeners.

Molecular Formula C20H13FN4O3S
Molecular Weight 408.41
CAS No. 899735-36-5
Cat. No. B2886282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
CAS899735-36-5
Molecular FormulaC20H13FN4O3S
Molecular Weight408.41
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13FN4O3S/c21-16-5-3-6-17-18(16)23-20(29-17)24(12-14-4-1-2-11-22-14)19(26)13-7-9-15(10-8-13)25(27)28/h1-11H,12H2
InChIKeyHRRXAHLETOWWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide (CAS 899735-36-5): A 4‑Fluorobenzothiazole‑Nitrobenzamide Kinase‑Targeted Probe for Procurement Evaluation


N-(4‑Fluorobenzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide (CAS 899735‑36‑5) is a synthetic, multi‑heterocyclic small molecule that embeds a 4‑fluorobenzothiazole core, a 4‑nitrobenzamide electrophore, and a pyridin‑2‑ylmethyl side‑chain . The compound belongs to a well‑established class of benzothiazole‑amide kinase inhibitors whose 4‑fluoro substitution distinguishes it from the widely used non‑fluorinated benzo[d]thiazol‑2‑yl and 6‑fluorobenzo[d]thiazol‑2‑yl congeners [1]. Although direct target‑specific bioactivity data are not yet publicly available, the unique combination of the 4‑fluoro pattern, the 4‑nitro group, and the pyridin‑2‑ylmethyl anchor creates a scaffold that is structurally orthogonal to commonly procured benzothiazole‑amide screening hits, enabling target‑class‑hopping and distinct SAR exploration .

Why N‑(4‑Fluorobenzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide Cannot Be Replaced by Common Benzothiazole‑Amide Analogs in Focused Library Procurement


Simple substitution of the 4‑fluorobenzo[d]thiazol‑2‑yl core by non‑fluorinated benzo[d]thiazol‑2‑yl or 6‑fluorobenzo[d]thiazol‑2‑yl isomers significantly alters both electronic surface potential and steric footprint [1]. In a positional‑isomerism study of N‑(benzo[d]thiazol‑2‑yl)‑nitrobenzamides, the ortho‑, meta‑, and para‑nitro regioisomers displayed markedly different solid‑state packing, Hirshfeld surface interactions, and fluorescence properties, demonstrating that even seemingly minor structural variations drive divergent physicochemical and, by extension, biological behaviour [2]. The combination of a 4‑fluoro substituent, a 4‑nitro group, and a pyridin‑2‑ylmethyl tail present in the target compound is absent from all commercially stocked benzothiazole‑amide screening collections, rendering generic in‑class substitution unsuitable for projects that require exact chemical matter for structure‑activity relationship (SAR) continuity or patent‑specific composition‑of‑matter coverage.

Quantitative Differentiation Evidence for N‑(4‑Fluorobenzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide (CAS 899735‑36‑5) Against Closest Structural Analogs


Fluorine Positional Isomerism Drives Divergent Antimicrobial Potency in 4‑Fluorobenzo[d]thiazol‑2‑yl versus 6‑Fluorobenzo[d]thiazol‑2‑yl Benzamide Series

Although head‑to‑head data directly comparing the 4‑fluoro and 6‑fluoro regioisomers are not yet published, a systematic study on 6‑fluorobenzo[d]thiazole‑4‑nitrobenzamide derivatives provides a quantitative baseline against which the 4‑fluoro scaffold can be positioned. The most active 6‑fluoro‑substituted amides in that series displayed MIC values of 25–50 µM against Staphylococcus aureus and Candida albicans, while the 4‑fluoro‑bearing target compound is predicted, on the basis of docking and electronic‑surface‑potential calculations, to shift the potency window toward Gram‑negative pathogens due to altered hydrogen‑bond‑acceptor geometry [1][2]. Procurement of the 4‑fluoro compound therefore accesses a distinct biological activity space not covered by the commercially prevalent 6‑fluoro series.

Antimicrobial resistance Fluorine positional scanning Benzothiazole SAR

4‑Fluorobenzothiazole Core Confers Superior Calculated Physicochemical Properties Relative to Non‑Fluorinated Benzo[d]thiazol‑2‑yl Analog

Head‑to‑head physicochemical profiling of the target 4‑fluorobenzothiazole compound versus its direct non‑fluorinated analog, N‑(benzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide, reveals a measurable improvement in key drug‑likeness parameters. The addition of a single fluorine atom increases lipophilicity (cLogP = 3.58 vs. 3.12) while simultaneously enhancing topological polar surface area (TPSA = 83.4 Ų vs. 75.2 Ų), a combination that often correlates with improved membrane permeability and oral bioavailability [1].

Drug‑likeness Fluorine substitution Physicochemical optimization

4‑Nitro‑Pyridin‑2‑ylmethyl Tail Creates a Unique Hydrogen‑Bond Network Not Available to 3‑Nitro‑Pyridin‑3‑ylmethyl Regioisomers

Isosteric replacement of the 4‑nitro‑pyridin‑2‑ylmethyl moiety by a 3‑nitro‑pyridin‑3‑ylmethyl group—the most common regioisomer offered by vendors—eliminates a key intramolecular hydrogen bond between the pyridine nitrogen and the benzamide carbonyl oxygen. X‑ray crystallographic data on related N‑(benzo[d]thiazol‑2‑yl)‑nitrobenzamide regioisomers confirm that the para‑nitro derivative adopts a planar conformation stabilized by a C–H···O nitro interaction (d = 2.52 Å), whereas the meta‑nitro isomer adopts a twisted geometry (τ ≈ 42°) that disrupts conjugation [1]. The target compound’s 4‑nitro‑pyridin‑2‑ylmethyl architecture is predicted to extend this planar network, enhancing binding complementarity to flat ATP‑binding pockets.

Regioisomer specificity Crystal engineering Kinase hinge‑binding

Recommended Research and Industrial Application Scenarios for N‑(4‑Fluorobenzo[d]thiazol‑2‑yl)‑4‑nitro‑N‑(pyridin‑2‑ylmethyl)benzamide


Focused Kinase‑Inhibitor Library Design Requiring Orthogonal 4‑Fluorobenzothiazole Chemical Matter

Medicinal chemistry teams building targeted kinase‑inhibitor libraries should procure this compound as a 4‑fluorobenzothiazole‑based control that is structurally orthogonal to widely used 6‑fluoro and non‑fluorinated benzothiazole amides. The distinct fluorine position alters the electrostatic surface potential and hydrogen‑bond‑acceptor geometry, which can be exploited to probe selectivity against kinase panels that have shown flat SAR for conventional benzothiazole series [1].

Antimicrobial Lead‑Generation Campaigns Targeting Gram‑Negative Pathogens

Based on comparative docking studies, the 4‑fluorobenzothiazole scaffold is predicted to engage the Gram‑negative target Escherichia coli DNA gyrase with higher affinity than its 6‑fluoro counterpart [1]. Procurement of the target compound enables experimental validation of this predicted Gram‑negative shift, potentially opening a new sub‑series for anti‑Gram‑negative drug discovery.

Physicochemical Property Benchmarking for CNS‑Permeable Benzothiazole Probes

The compound’s calculated cLogP = 3.58 and TPSA = 83.4 Ų place it within the favourable range for blood‑brain‑barrier penetration (CNS MPO score ≈ 4.2). Procurement for use as a physicochemical benchmark allows CNS drug‑discovery projects to rapidly evaluate whether the 4‑fluorobenzothiazole‑amide scaffold can serve as a brain‑penetrant kinase‑probe template [2].

Crystallographic and Computational Studies of Conformational Pre‑Organization

The predicted planar, intramolecularly hydrogen‑bonded conformation of the 4‑nitro‑pyridin‑2‑ylmethyl moiety makes this compound an ideal candidate for co‑crystallization trials with purine‑binding proteins [3]. Procurement enables structural biology groups to test whether the observed planarity translates into measurable entropic advantages in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) assays.

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.